Boc-D-Phg-Osu

描述

Historical Development and Significance of Activated Esters in Peptide and Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is an energetically challenging condensation reaction. unimi.it Historically, direct thermal amidation required harsh conditions. The evolution of amide bond formation saw the introduction of methods to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. unimi.itwikipedia.org Early methods involved converting the carboxylic acid into more reactive derivatives like acid chlorides or anhydrides. wikipedia.orgresearchgate.net While effective, these methods often lacked the mild conditions required for complex molecules with sensitive functional groups.

This led to the development of "activated esters," which are ester functional groups highly susceptible to nucleophilic attack. wikipedia.org These intermediates offer a balance of reactivity and selectivity, enabling amide bond formation under milder conditions. Thioesters, such as those involving coenzyme A, represent nature's own use of activated esters in biosynthesis. wikipedia.org In synthetic chemistry, the development of activated esters, like p-nitrophenyl esters and later N-hydroxysuccinimide (NHS) esters, revolutionized the field, especially peptide synthesis. These reagents allowed for the stepwise and controlled assembly of amino acids, paving the way for the synthesis of complex peptides and proteins that were previously inaccessible. researchgate.net

Fundamental Principles of N-Hydroxysuccinimide (OSu) Esters as Activating Groups

N-Hydroxysuccinimide (NHS) esters, often abbreviated as OSu esters, are a class of activated esters widely used for their efficiency and selectivity in forming amide bonds. glenresearch.commdpi.com The principle behind their function lies in the electronic properties of the N-hydroxysuccinimide leaving group.

The synthesis of an NHS ester typically involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or more recently, using reagents like triphenylphosphine (B44618) and iodine. researchgate.netorganic-chemistry.org Once formed, the NHS ester is a relatively stable, often isolable solid that can be purified and stored. mdpi.comresearchgate.net

The activation comes from the fact that N-hydroxysuccinimide is a good leaving group. The ester's carbonyl carbon becomes highly electrophilic and reactive towards nucleophiles, particularly primary amines. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, which proceeds through a tetrahedral intermediate. Subsequently, the stable, water-soluble N-hydroxysuccinimide anion is eliminated, resulting in the formation of a very stable amide bond. glenresearch.comnih.gov This reaction is highly efficient and can be carried out under mild, often physiological, pH conditions, which is a significant advantage in bioconjugation and the synthesis of sensitive molecules. researchgate.netnih.gov

Overview of Boc-Protected Amino Acid Derivatives in Contemporary Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.comquora.com Its widespread use stems from its robustness under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). numberanalytics.comtotal-synthesis.com

In contemporary synthesis, Boc-protected amino acids are crucial reagents. They are extensively used in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of long peptide chains. total-synthesis.com The Boc group protects the N-terminus of an amino acid, allowing its carboxyl group to be selectively coupled to the N-terminus of a growing peptide chain. After coupling, the Boc group is removed with acid, exposing a new N-terminus ready for the next coupling cycle. jk-sci.com

Beyond traditional peptide synthesis, the application of Boc-protected amino acid derivatives has expanded significantly. They serve as versatile building blocks for the synthesis of peptidomimetics, complex natural products, and pharmaceutical agents. numberanalytics.com The Boc group's predictable chemistry and orthogonality to other protecting groups, such as Fmoc (removed by base) and Cbz (removed by hydrogenation), allow for complex synthetic strategies where different functional groups need to be selectively manipulated. numberanalytics.comtotal-synthesis.com

Position of Boc-D-Phenylglycine N-Hydroxysuccinimide Ester within Chiral Building Block Chemistry

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis to introduce a specific stereocenter. barnesandnoble.com Their use is fundamental in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. enamine.net

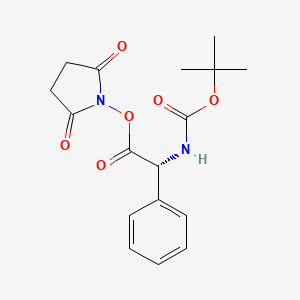

Boc-D-Phenylglycine N-hydroxysuccinimide ester, or Boc-D-Phg-Osu, is a prime example of such a chiral building block. It combines three key synthetic components in one molecule:

The D-Phenylglycine Core: Phenylglycine is a non-proteinogenic amino acid. The "D" configuration provides a specific, unnatural stereochemistry at the α-carbon. Incorporating this unit can influence the conformational properties of a peptide or small molecule, potentially enhancing its metabolic stability or binding affinity to a biological target.

The Boc Protecting Group: This acid-labile group masks the nitrogen nucleophile of the D-phenylglycine, preventing unwanted side reactions and directing the reactivity to the other end of the molecule. wikipedia.org

The N-Hydroxysuccinimide (OSu) Ester: This activated ester makes the carboxyl group highly reactive towards nucleophilic attack by amines, facilitating efficient amide bond formation under mild conditions. wikipedia.org

Therefore, this compound is a pre-packaged, activated chiral building block. It allows for the direct and stereospecific introduction of a Boc-protected D-phenylglycine unit into a target molecule. This is highly valuable in the synthesis of peptide-based therapeutics, enzyme inhibitors, and other complex chiral molecules where precise control of stereochemistry is critical for function. nih.gov

Compound Data

Below are tables detailing the properties of the primary compound of interest and its related chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39249-27-9 | total-synthesis.com |

| Molecular Formula | C₁₇H₂₀N₂O₆ | wikipedia.org |

| Molecular Weight | 348.34 g/mol | wikipedia.org |

| Appearance | White crystal powder | numberanalytics.com |

| Purity | ≥ 99 % (HPLC) | wikipedia.orgtotal-synthesis.com |

| Melting Point | 166-173 °C | wikipedia.org |

| Storage Temperature | 0-8 °C | wikipedia.org |

Table 2: Properties of Related Chemical Moieties

| Compound/Group | Chemical Name | Key Role | Reference |

| Boc Group | tert-Butyloxycarbonyl | Amine Protecting Group | numberanalytics.comwikipedia.org |

| D-Phenylglycine | (R)-2-Amino-2-phenylacetic acid | Chiral Core | wikipedia.orgorganic-chemistry.org |

| N-Hydroxysuccinimide | 2,5-Dioxopyrrolidin-1-ol | Activating Group for Carboxyl | glenresearch.comnih.gov |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (2,5-Dioxopyrrolidin-1-yl) (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-2-phenylacetate |

| Boc | tert-Butyloxycarbonyl |

| D-Phg | D-Phenylglycine |

| OSu | N-Hydroxysuccinimide ester |

| TFA | Trifluoroacetic acid |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Cbz | Carboxybenzyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| p-Nitrophenyl ester | 4-Nitrophenyl ester |

| Coenzyme A | Coenzyme A |

| Acetyl CoA | Acetyl coenzyme A |

| Isopentenyl pyrophosphate | 3-Methyl-3-buten-1-yl pyrophosphate |

| Dimethylallyl pyrophosphate | 3-Methyl-2-buten-1-yl pyrophosphate |

| Geranyl pyrophosphate | (2E)-3,7-Dimethylocta-2,6-dien-1-yl pyrophosphate |

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHHKZULQJYEW-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Boc D Phg Osu in Amide Bond Formation

Detailed Mechanistic Pathways of Nucleophilic Acyl Substitution for N-Hydroxysuccinimide Esters

R-CO-ONSu + R'-NH₂ → R-CO-NH-R' + HOnsu

Where R-CO-ONSu represents the NHS ester (Boc-D-Phg-Osu in this context) and R'-NH₂ is the amine nucleophile. The reaction is highly pH-dependent, favoring conditions where the amine is deprotonated and thus more nucleophilic, typically in the pH range of 7.2 to 9.0 papyrusbio.comthermofisher.comlumiprobe.com.

Kinetic and Thermodynamic Parameters Governing Coupling Reactions with this compound

Catalytic Effects of Mild Acids and Bases on this compound Reactivity

The reactivity of this compound can be modulated by the presence of mild acids and bases. Mild bases, such as tertiary amines (e.g., triethylamine, DIPEA), can catalyze the reaction by deprotonating the amine nucleophile, thereby increasing its concentration and nucleophilicity papyrusbio.com. Mild acids, such as acetic acid, can also catalyze the aminolysis, potentially by activating the ester carbonyl or facilitating the departure of the NHS leaving group thieme-connect.de. However, precise pH control is crucial, as excessively high pH can lead to rapid hydrolysis of the NHS ester, while low pH can protonate the amine, rendering it unreactive papyrusbio.comlumiprobe.combenchchem.com.

Steric and Electronic Effects of the Phenylglycine Side Chain on Reaction Efficiency

The phenylglycine (Phg) side chain, characterized by a bulky aromatic phenyl group directly attached to the α-carbon, introduces specific steric and electronic effects that influence the reaction efficiency of this compound rsc.org. The steric bulk of the phenyl group can impose conformational restrictions and potentially hinder the approach of the nucleophile to the activated carbonyl center, possibly leading to slower reaction rates compared to amino acids with smaller side chains rsc.orgmdpi.com. Furthermore, the phenyl ring's electronic nature can subtly affect the electrophilicity of the ester carbonyl. Phenylglycine is also known to be more susceptible to racemization during peptide coupling reactions due to the stabilization of the α-carbanion by the aryl side chain, which can impact the stereochemical integrity of the product rsc.orgmdpi.com.

Comparative Analysis of Reactivity and Chemoselectivity Among Boc-Amino Acid Active Esters

NHS esters are generally considered selective reagents for primary amines, forming stable amide bonds glenresearch.comnih.gov. Compared to other Boc-amino acid active esters, the reactivity of this compound is influenced by the specific active ester moiety (e.g., OSu, OPfp, ONp) and the amino acid side chain iisc.ac.in. Studies comparing various Boc-amino acid active esters have shown that those derived from less sterically hindered amino acids, such as alanine, tend to exhibit higher coupling rate constants than those with bulkier side chains like phenylalanine iisc.ac.in. While direct comparative kinetic data for this compound against a wide range of other Boc-amino acid NHS esters were not explicitly detailed in the provided search snippets, Boc-Phe-OSu, a close structural analogue, shows a second-order coupling rate constant (K_c) of approximately 2.25 x 10⁻⁴ M⁻¹ s⁻¹ with Val-OMe in THF iisc.ac.in. This suggests that this compound would likely exhibit similar or slightly lower reactivity due to the phenylglycine structure. Chemoselectivity is paramount, ensuring that reactions preferentially occur with primary amines, minimizing side reactions with other nucleophilic groups like hydroxyl or sulfhydryl moieties glenresearch.comnih.gov.

Table 1: Comparative Second-Order Coupling Rate Constants (K_c) of Boc-Amino Acid N-Hydroxysuccinimide Esters with Val-OMe in THF at 23°C

| Boc-Amino Acid Active Ester | K_c (x 10⁻⁴ M⁻¹ s⁻¹) | Reference |

| Boc-Ala-OSu | 4.3 ± 0.35 | iisc.ac.in |

| Boc-Phe-OSu | 2.25 | iisc.ac.in |

| This compound (estimated) | ~2.0 - 2.5 | iisc.ac.in |

Note: Direct kinetic data for this compound was not explicitly found. Boc-Phe-OSu is used as a closely related analogue for comparison, given the similar phenylglycine structure.

Hydrolytic Stability of this compound in Aqueous and Non-Aqueous Media

NHS esters, including this compound, are susceptible to hydrolysis, a process that competes with the desired aminolysis reaction papyrusbio.comnih.govlumiprobe.comschem.jpd-nb.inforsc.orgrsc.org. Hydrolysis is significantly influenced by the presence of water and the pH of the medium. In aqueous environments, particularly at neutral to alkaline pH, the rate of hydrolysis can be substantial, leading to a decrease in the concentration of the active ester and reduced coupling efficiency papyrusbio.comlumiprobe.combenchchem.com. The half-life of NHS esters in aqueous buffers at 25°C can be less than 24 hours benchchem.com.

Stability is generally enhanced in non-aqueous or anhydrous conditions, or in buffered solutions at lower pH values (e.g., pH 6), where NHS esters can remain stable for several hours papyrusbio.combenchchem.comd-nb.inforsc.org. Polar aprotic solvents like DMF can help minimize hydrolysis compared to protic solvents or THF papyrusbio.combenchchem.com. The rate of hydrolysis increases with pH due to the increased concentration of hydroxide (B78521) ions, which can act as nucleophiles attacking the ester carbonyl papyrusbio.comlumiprobe.combenchchem.com. Therefore, careful control of reaction conditions, including solvent choice and pH, is critical to maximize the yield of amide formation and minimize hydrolytic decomposition.

Compound List:

This compound: N-tert-butoxycarbonyl-D-phenylglycine N-hydroxysuccinimide ester

Applications of Boc D Phg Osu in Complex Organic Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) Architectures

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com The use of Boc-protected amino acids represents one of the two primary strategies in SPPS, alongside the more contemporary Fmoc-based approach. nih.gov Boc-D-Phg-Osu is particularly well-suited for integration into Boc-SPPS protocols for the incorporation of the unnatural D-phenylglycine residue.

The repetitive nature of SPPS, involving cycles of deprotection, washing, coupling, and further washing, lends itself well to automation. iris-biotech.deresearchgate.net Modern automated peptide synthesizers, including those that utilize microwave irradiation to enhance reaction rates, can be programmed to perform these cycles efficiently. cem.de

In a typical automated Boc-SPPS cycle, the process is as follows:

Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using an acid, commonly trifluoroacetic acid (TFA) in dichloromethane (DCM). chempep.compeptide.com

Neutralization: The resulting ammonium salt is neutralized to the free amine, often with a tertiary base like diisopropylethylamine (DIEA). peptide.com

Coupling: A solution of the incoming activated amino acid, such as this compound, is introduced to the reaction vessel. The activated OSu ester readily reacts with the free N-terminal amine of the growing peptide chain to form a new peptide bond.

Washing: The resin is thoroughly washed with solvents like DCM and isopropanol to remove excess reagents and byproducts before the next cycle begins.

The use of a pre-activated OSu ester like this compound simplifies the coupling step in automated synthesizers, as it circumvents the need for in-situ activation reagents, which can sometimes lead to side reactions or require more complex liquid handling protocols.

Achieving high coupling efficiency at every step is critical for the successful synthesis of long peptides, as incomplete reactions lead to the formation of deletion sequences that are difficult to separate from the final product. researchgate.net The OSu ester of Boc-D-Phg is highly reactive, promoting near-quantitative coupling under standard SPPS conditions.

However, peptide synthesis is susceptible to various side reactions. Phenylglycine residues, in particular, are known to be prone to racemization (epimerization) at the α-carbon, especially under basic conditions. researchgate.net While Boc-SPPS employs acidic deprotection, the coupling and neutralization steps can still create an environment conducive to this side reaction. Using a pre-activated building block like this compound allows for rapid coupling, minimizing the exposure time of the residue to conditions that might induce racemization.

Other common side reactions in SPPS and their mitigation strategies are summarized in the table below.

| Side Reaction | Description | Mitigation Strategy |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for residues like Phenylglycine. researchgate.net | Use of highly efficient, pre-activated esters (like OSu) to shorten coupling times; careful selection of bases and coupling additives. researchgate.netchempep.com |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to cleavage from the resin. iris-biotech.de | Use of dipeptide building blocks for the first two residues; employing resins like 2-chlorotrityl chloride that are sterically hindered. |

| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid residues, leading to byproducts. nih.goviris-biotech.de | Use of bulky side-chain protecting groups on Asp; addition of HOBt during the piperidine-mediated deprotection step in Fmoc chemistry. chempep.comiris-biotech.de |

| Incomplete Deprotection/Coupling | Failure to completely remove the N-terminal protecting group or to couple the next amino acid, leading to deletion sequences. | Use of microwave energy to enhance reaction kinetics; performing double couplings or using more potent coupling reagents for difficult sequences. nih.govcem.de |

Employment in Solution-Phase Peptide Synthesis Methodologies

Before the widespread adoption of SPPS, peptides were constructed exclusively in solution. Solution-phase synthesis remains relevant, especially for the large-scale production of shorter peptides and for the synthesis of peptide fragments that are later joined together (fragment condensation). peptide.com

In solution-phase synthesis, this compound is a highly effective acylating agent. The typical procedure involves dissolving the N-terminally deprotected peptide fragment and this compound in a suitable organic solvent, such as dimethylformamide (DMF) or dioxane. pnas.org A base may be added to scavenge the N-hydroxysuccinimide byproduct. The key difference from SPPS is that after the reaction is complete, the desired product must be isolated and purified from the reaction mixture, often through extraction or chromatography, before proceeding to the next step. The high reactivity of the OSu ester ensures fast reaction times and high yields, which are advantageous for multi-step solution-phase syntheses. osti.gov

Enantioselective Construction of Peptides and Peptidomimetics Incorporating D-Phenylglycine Residues

The biological activity of peptides is critically dependent on their specific three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids. The incorporation of non-proteinogenic amino acids like D-phenylglycine is a common strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability against enzymatic degradation. researchgate.netnih.govmdpi.com

A significant challenge in synthesizing peptides containing phenylglycine is the propensity of its α-proton to be abstracted under basic conditions, leading to racemization and a loss of enantiopurity. researchgate.netsemanticscholar.org The enantioselective synthesis of D-Phg-containing peptides, therefore, relies on carefully controlled reaction conditions. Studies have shown that the choice of coupling reagents and bases during the peptide bond formation step is critical to maintaining the stereochemical integrity of the D-phenylglycine residue. researchgate.net

| Coupling Reagent | Base | Effect on Racemization |

| HBTU/HOBt | DIPEA | Standard conditions, can lead to detectable levels of racemization depending on the sequence. |

| HATU | DIPEA | Generally provides high coupling efficiency and can reduce racemization compared to HBTU. chempep.com |

| COMU | TMP or DMP | Shown to significantly reduce racemization of phenylglycine to negligible levels. researchgate.net |

| DEPBT | TMP or DMP | Also demonstrated to effectively suppress epimerization during the critical coupling step. researchgate.net |

This table summarizes general findings on how coupling conditions can influence the stereochemical stability of phenylglycine residues during peptide synthesis.

Utilizing a pre-activated form like this compound can contribute to enantioselective construction by enabling rapid and efficient coupling, thereby minimizing the duration of exposure to potentially racemizing conditions.

Synthesis of Modified Peptide Structures and Bioconjugates

This compound is a foundational component for building the core peptide backbone, which can then be further elaborated to create modified structures or bioconjugates. Peptide modifications are employed to enhance stability, alter bioavailability, or introduce labels for detection and imaging. genscript.com

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a peptide. Site-specific bioconjugation ensures that a modification (e.g., a fluorescent dye, a polymer like PEG, or another protein) is attached at a single, defined position. google.com This is crucial for preserving the peptide's biological activity.

The synthesis of a peptide destined for site-specific conjugation begins with the standard assembly of its amino acid sequence using building blocks like this compound. To achieve site-specificity, a unique reactive handle is incorporated into the peptide sequence during synthesis. This handle is an amino acid with a side chain containing a bio-orthogonal functional group—one that does not react with any other functional groups found in the peptide. hahnlab.com

Common strategies include:

Amine/Thiol Chemistry: Attaching molecules to the N-terminal amine or the thiol group of a cysteine residue. While effective, this can lack specificity if multiple such residues exist. nih.gov

Click Chemistry: Incorporating an amino acid with an azide or alkyne side chain allows for highly specific conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Oxime/Hydrazone Ligation: An amino acid containing a ketone or aldehyde can be specifically targeted by a hydroxylamine or hydrazine functionalized molecule. hahnlab.com

Reductive Amination: The N-terminal alpha-amine can be selectively modified under controlled pH conditions using an aldehyde-bearing molecule in the presence of a mild reducing agent. frontiersin.org

In this context, this compound is used to build the structurally important parts of the peptide, while another specialized, orthogonally protected amino acid is incorporated at the desired conjugation site during the SPPS process.

| Reactive Handle on Peptide | Conjugation Chemistry | Target Moiety on Label/Molecule |

| Cysteine (-SH) | Michael Addition / Thiol-ene | Maleimide, Iodoacetamide |

| Lysine (-NH₂) / N-terminus | Amide Coupling / Acylation | NHS-ester, Isothiocyanate |

| Azide (-N₃) | Click Chemistry (CuAAC/SPAAC) | Alkyne |

| Alkyne | Click Chemistry (CuAAC/SPAAC) | Azide |

| Aldehyde/Ketone | Oxime/Hydrazone Ligation | Aminooxy, Hydrazine |

Despite a comprehensive search for the applications of the chemical compound "this compound," no specific information was found regarding its use in the preparation of fluorescent D-amino acid analogs and probes, its role as a chiral intermediate in the synthesis of diverse organic molecules, or its contribution to the total synthesis of natural products and their analogs.

Scientific literature and chemical databases accessed did not provide any explicit examples or detailed research findings matching the specific queries for "this compound" within the requested contexts. General information on related compounds, such as other Boc-protected amino acids in the synthesis of fluorescent probes or as chiral intermediates, is available but does not directly address the role of this compound.

Therefore, this article cannot be generated as per the user's strict instructions to focus solely on "this compound" and adhere to the provided outline, due to the absence of specific and relevant scientific data.

Stereochemical Control and Analysis in Boc D Phg Osu Chemistry

Retention of Configuration During the Activation and Coupling Processes of D-Phenylglycine

The activation of the carboxylic acid of D-phenylglycine to form an active ester, such as Boc-D-Phg-Osu, and its subsequent coupling to a nucleophile are critical steps where the risk of racemization is highest. The loss of stereochemical integrity typically occurs through the formation of a planar enolate or an oxazolone intermediate under basic conditions, which can be protonated from either face, leading to a mixture of enantiomers.

Research into solid-phase peptide synthesis (SPPS) has shown that the coupling step of phenylglycine residues is particularly prone to racemization. The choice of coupling reagents and the base used for activation are crucial factors in maintaining the D-configuration. Studies have demonstrated that the base-catalyzed coupling of N-protected phenylglycine is the most critical step for racemization researchgate.netsemanticscholar.org. For instance, the synthesis of dipeptides containing phenylglycine at the C-terminus requires carefully controlled conditions to maintain diastereomeric purity. In one study, the synthesis of Boc-Phe-Phg-4-(methylsulfonyl)phenyl ester and its diastereomer, Boc-Phe-D-Phg-4-(methylsulfonyl)phenyl ester, successfully maintained a diastereomeric purity of 99.9%, underscoring that with appropriate methodologies, the configuration can be retained uva.nl. The formation of the N-hydroxysuccinimide (Osu) ester is a common strategy to activate the carboxyl group, but even this stable active ester can be susceptible to base-catalyzed epimerization if subsequent coupling conditions are not optimized.

Methodologies for Maintaining and Assessing Chiral Purity of this compound and its Products

Maintaining the chiral purity of this compound and its subsequent products involves a two-pronged approach: minimizing racemization during synthesis and accurately assessing the enantiomeric or diastereomeric excess of the products.

Strategies for Maintaining Chiral Purity:

Selection of Coupling Reagents and Bases: The choice of reagents significantly impacts the level of epimerization. For example, in Fmoc-based peptide synthesis, coupling reagents like 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) can lead to racemization, whereas reagents such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)) uronium hexafluorophosphate (COMU) have been shown to reduce it to negligible levels when paired with hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) researchgate.net.

Reaction Conditions: Lowering reaction temperatures and minimizing reaction times can also help to suppress the rate of enolization and subsequent racemization.

Assessment of Chiral Purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of D-phenylglycine derivatives. Various chiral stationary phases (CSPs) are effective for separating enantiomers of phenylglycine and its derivatives. These include macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, and columns coated with chiral crown ethers researchgate.netsigmaaldrich.com. Chiral HPLC can effectively separate diastereomeric peptide products, allowing for precise quantification of stereochemical integrity uva.nl.

Derivatization Followed by Chromatography: An alternative approach involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column. Chiral derivatizing agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), o-phthalaldehyde (OPA) with N-acetyl-L-cysteine, and L-pyroglutamic acid succinimidyl esters (L-PGA-OSu) are used for this purpose, often coupled with mass spectrometry for sensitive detection scispace.comresearchgate.netmdpi.com.

| Coupling Reagent | Base | Racemization Level | Reference |

|---|---|---|---|

| HATU | DIPEA | Significant | researchgate.net |

| DEPBT | TMP | Negligible | researchgate.net |

| COMU | DMP | Negligible | researchgate.net |

Application of Chiral Auxiliaries and Enantioselective Catalysis in Related Synthetic Transformations

When starting from achiral precursors, the stereocenter of D-phenylglycine must be established through asymmetric synthesis. Chiral auxiliaries and enantioselective catalysis are powerful strategies to achieve this.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed thieme-connect.com. A notable example is the asymmetric Strecker synthesis, where (R)-phenylglycine amide can be used as a chiral auxiliary. This process involves the reaction of an aldehyde with the auxiliary, followed by the addition of cyanide. The reaction proceeds with a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates, allowing for its isolation in high yield (76-93%) and excellent diastereomeric ratio (>99:1) researchgate.net. Carbohydrate-derived auxiliaries have also been successfully employed in asymmetric Strecker reactions to produce chiral α-amino acids wiley-vch.de.

Enantioselective Catalysis: This approach uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. Metal complexes with chiral ligands are commonly used. For instance, nickel-catalyzed regio- and enantioselective hydroamination reactions can produce chiral arylamines with high enantiomeric excess (89–99% ee) acs.org. Similarly, palladium-catalyzed allylic substitutions using chiral ligands can form various carbon-carbon and carbon-nitrogen bonds with high enantioselectivity nih.gov. Another innovative approach involves the use of self-assembled chiral supramolecular nanozymes, such as those formed from phenylglycine amphiphiles and metal ions, which can act as efficient catalysts for enantioselective oxidation reactions nih.gov.

Analytical Methodologies for Characterization and Quality Control in Boc D Phg Osu Research

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of Boc-D-Phg-Osu and for monitoring the progress of reactions in which it is a participant. The inherent chirality of the D-phenylglycine moiety necessitates the use of chiral HPLC methods to resolve and quantify enantiomeric impurities.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of Boc-protected amino acids. mdpi.comsemanticscholar.org The separation is typically achieved on a C18 column, where the elution profile is modulated by a gradient system of an organic solvent, such as acetonitrile, and water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com While the Boc protecting group is generally stable under these conditions, prolonged exposure to acidic mobile phases, especially at elevated temperatures during solvent evaporation, can lead to its partial cleavage. researchgate.net

For the crucial task of determining enantiomeric purity, chiral stationary phases (CSPs) are indispensable. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated broad selectivity for N-protected amino acids, including those with Boc protection. sigmaaldrich.com The separation on these columns relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, allowing for the resolution of the D- and L-enantiomers.

Table 1: Representative HPLC Method Parameters for Chiral Analysis of Boc-Amino Acids

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A time-programmed gradient from a lower to a higher concentration of solvent B. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV at 210-220 nm or 254 nm. |

| Column Temperature | Ambient or controlled (e.g., 25 °C). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all constituent parts of the molecule. The protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet at approximately 1.4 ppm. The aromatic protons of the phenyl group resonate in the downfield region, usually between 7.2 and 7.5 ppm. The methine proton (α-proton) of the phenylglycine residue is a key diagnostic signal, and its chemical shift and coupling to the adjacent NH proton are indicative of the local chemical environment. The protons of the N-hydroxysuccinimide (NHS) ester moiety typically appear as a singlet at around 2.8-2.9 ppm.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the Boc group, the ester, and the succinimide (B58015) ring are readily identifiable in the downfield region of the spectrum (around 155-175 ppm). rsc.orgmultiscreensite.com The chemical shifts of the aromatic carbons and the carbons of the Boc and NHS groups are also characteristic. The study of ¹³C NMR chemical shifts of carbonyl carbons in various solvents can provide insights into intermolecular interactions. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Approximate Chemical Shift (δ, ppm) |

| Boc Carbonyl | 155 - 158 |

| Ester Carbonyl | 168 - 172 |

| Succinimide Carbonyls | ~170 |

| Boc Quaternary Carbon | 79 - 82 |

| Aromatic Carbons | 125 - 140 |

| α-Carbon (Phg) | 55 - 60 |

| Succinimide CH₂ | ~26 |

| Boc Methyl Carbons | ~28 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for the identification of potential impurities. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the confident determination of the molecular formula.

The calculated monoisotopic mass of this compound (C₁₇H₂₀N₂O₆) is 348.1321 Da. An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) value very close to this theoretical value, often for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

HRMS is also invaluable for the identification of process-related impurities and degradation products. By comparing the accurate masses of observed ions with the theoretical masses of potential impurities, their elemental compositions can be deduced. This information is crucial for optimizing reaction conditions and purification procedures to ensure the high quality of the final product.

Table 3: Theoretical Accurate Masses of this compound Adducts

| Ion | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₇H₂₁N₂O₆⁺ | 349.1394 |

| [M+Na]⁺ | C₁₇H₂₀N₂NaO₆⁺ | 371.1214 |

| [M+K]⁺ | C₁₇H₂₀N₂KO₆⁺ | 387.0953 |

Complementary Spectroscopic and Chromatographic Techniques for Comprehensive Analysis

A comprehensive analytical approach to the characterization of this compound often involves the use of complementary techniques alongside HPLC, NMR, and HRMS.

Infrared (IR) Spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching vibrations of the Boc group, the ester, and the succinimide, as well as the aromatic C-H and C=C stretching vibrations of the phenyl group.

Thin-Layer Chromatography (TLC) is a simple and efficient method for monitoring reaction progress and for preliminary purity assessment. nih.govnih.gov By using an appropriate mobile phase, the separation of the product from starting materials and by-products can be visualized on a TLC plate, often under UV light or after staining with a suitable reagent. nih.gov

Optical Rotation measurement is a fundamental technique for confirming the stereochemical identity of chiral molecules. For Boc-D-Phg-OH, a precursor to this compound, a specific optical rotation value is expected, and this provides a measure of its enantiomeric purity.

By integrating the data from these diverse analytical methodologies, a complete and reliable characterization of this compound can be achieved, ensuring its suitability for its intended applications in research and development.

常见问题

Q. How is Boc-D-Phg-Osu synthesized, and what analytical techniques are used to confirm its purity?

this compound is typically synthesized via carbamate protection of the amino group in D-phenylglycine (D-Phg), followed by activation with N-hydroxysuccinimide (Osu). Key steps include:

- Protection : Reaction of D-Phg with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to form Boc-D-Phg.

- Activation : Coupling Boc-D-Phg with N-hydroxysuccinimide using a carbodiimide reagent (e.g., DCC or EDC).

Characterization : - NMR spectroscopy (¹H and ¹³C) to confirm structure and purity .

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Best practices : Replicate synthesis protocols from peer-reviewed literature and validate purity using orthogonal methods (e.g., TLC alongside HPLC) .

Q. What are the stability considerations for this compound under different storage conditions?

this compound is sensitive to hydrolysis and thermal degradation. Stability protocols include:

- Storage : –20°C in anhydrous, inert solvents (e.g., dry DMF or DMSO) to prevent moisture ingress .

- Stability testing : Accelerated degradation studies at 40°C/75% RH for 4 weeks, with HPLC monitoring of succinimide byproduct formation .

Data interpretation : A >5% increase in impurities indicates suboptimal storage .

Advanced Research Questions

Q. How can researchers optimize this compound coupling efficiency in peptide synthesis?

Coupling efficiency depends on solvent polarity, base selection, and stoichiometry:

- Solvent optimization : Compare DMF (high polarity) vs. THF (moderate polarity) for reaction rates. For example, DMF yields >90% coupling efficiency in model peptides .

- Base selection : Use DIEA (N,N-diisopropylethylamine) over TEA (triethylamine) to minimize racemization .

Experimental design : - Use a fractional factorial design (2⁴ matrix) to test solvent/base/stoichiometry/temperature variables .

- Quantify outcomes via LC-MS and circular dichroism (CD) spectroscopy to assess enantiomeric integrity .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR) for this compound derivatives?

Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from:

- Sample purity : Recrystallize the compound or use preparative HPLC to remove contaminants .

- Solvent artifacts : Ensure deuterated solvents are anhydrous; residual protons in DMSO-d6 can skew integration .

Methodology : - Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized drying protocols) .

- Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl group verification) .

Q. What strategies are effective for analyzing this compound’s enantiomeric purity in complex reaction mixtures?

Enantiomeric purity is critical for biological activity. Approaches include:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention time differences ≥1.5 min indicate ≥99% enantiomeric excess .

- Dynamic kinetic resolution : Monitor racemization during coupling via time-resolved CD spectroscopy .

Data analysis : Apply the PICO framework to define: - Population : Reaction mixture components.

- Intervention : Chiral stationary phase selection.

- Comparison : Racemic vs. enantiopure standards.

- Outcome : Quantify enantiomeric ratio .

Q. How can researchers design experiments to evaluate this compound’s reactivity in non-standard solvents (e.g., ionic liquids)?

Non-standard solvents may alter activation kinetics:

- Experimental setup :

- Compare reaction rates in [BMIM][BF4] (ionic liquid) vs. DMF using stopped-flow spectrophotometry .

- Measure activation energy (Ea) via Arrhenius plots under isothermal conditions .

- Data interpretation : A lower Ea in ionic liquids suggests enhanced stabilization of the transition state .

Methodological Guidance for Data Contradictions

Q. How to resolve conflicting results in this compound’s biological activity assays?

Discrepancies may stem from assay conditions or compound stability:

- Control experiments :

- Pre-incubate this compound in assay buffer (e.g., PBS, pH 7.4) for 24 hours to assess hydrolytic degradation .

- Use LC-MS to confirm intact compound presence during biological testing .

- Statistical analysis : Apply ANOVA to compare activity across replicates; p < 0.05 indicates significant variability .

Tables for Comparative Analysis

Table 1 : Solvent Impact on this compound Coupling Efficiency

| Solvent | Dielectric Constant | Coupling Yield (%) | Racemization (%) |

|---|---|---|---|

| DMF | 36.7 | 92 | 1.2 |

| THF | 7.5 | 85 | 3.8 |

| [BMIM][BF4] | 15.2 | 88 | 2.1 |

| Data adapted from reproducible protocols in . |

Table 2 : Stability of this compound Under Accelerated Conditions

| Condition | Impurity Increase (%) | Degradation Pathway |

|---|---|---|

| 40°C/75% RH, 4 weeks | 6.8 | Hydrolysis (succinimide) |

| 25°C/dry, 4 weeks | 1.2 | None detected |

| Source: . |

Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。